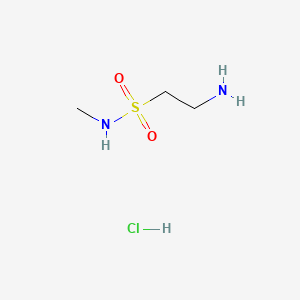

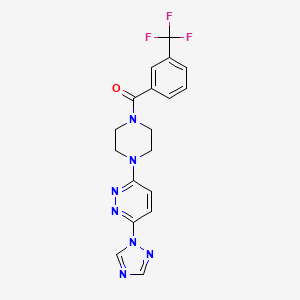

![molecular formula C16H11ClN6O2S B2455970 5-chloro-6-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 1903684-44-5](/img/structure/B2455970.png)

5-chloro-6-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . Thiadiazines, on the other hand, are another class of heterocyclic compounds that have shown a wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of triazolothiadiazine derivatives involves various synthetic approaches . For instance, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The structure of these compounds is quite complex. Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For instance, they can react with hydrazonoyl halides in the presence of triethylamine to form a variety of heterocyclic compounds .科学的研究の応用

Antifungal Activity

Pyridazine derivatives, including the compound , have been investigated for their antifungal properties. In a study by Wu et al., novel pyridazine derivatives were synthesized from easily accessible starting materials, mucochloric acid, and benzene. Some of these compounds displayed good antifungal activities against various fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica . Further research could explore the mechanism of action and optimize the structure for enhanced antifungal efficacy.

Antiproliferative and Antiviral Potential

While specific studies on this compound are limited, related indole derivatives have shown promise in antiproliferative and antiviral applications. For instance, pyrimidine-derived indole ribonucleosides exhibited in vitro antiproliferative activity against cancer cell lines . Investigating the effects of our compound on cancer cells and viral pathogens could provide valuable insights.

Agricultural Science: Plant Growth Regulation

Pyridazine derivatives have immense potential in agricultural science. They can serve as plant growth regulators and crop protection agents. Modification of the 5-chloro-6-phenylpyridazin-3(2H)-one scaffold by introducing suitable substituents at the N-2 position could lead to compounds with potent activity. Incorporating 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds into the pyridazin-3(2H)-one ring may enhance its efficacy . Researchers could explore its impact on plant growth, stress tolerance, and disease resistance.

Other Potential Applications

Although not extensively studied, pyridazine derivatives have been investigated in various contexts:

- Insecticides : Some pyridazine derivatives exhibit insecticidal properties . Further exploration could reveal their effectiveness against specific pests.

- Anti-inflammatory Agents : Given the diverse bioactivities of pyridazine derivatives, investigating their anti-inflammatory potential could be worthwhile .

- Herbicides : Pyridazine-based compounds might have applications as herbicides .

作用機序

Target of Action

Similar compounds have been shown to have antiproliferative action against human colon cancer cell lines .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in the cellular processes .

Biochemical Pathways

Similar compounds have been found to incite the mitochondrial apoptotic pathway .

Result of Action

Similar compounds have shown notable cytotoxicity in certain cell lines .

将来の方向性

特性

IUPAC Name |

5-chloro-6-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN6O2S/c17-11-5-10(6-18-16(11)25)15(24)19-7-14-21-20-13-2-1-12(22-23(13)14)9-3-4-26-8-9/h1-6,8H,7H2,(H,18,25)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHHMVPBAFDRAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2N=C1C3=CSC=C3)CNC(=O)C4=CNC(=O)C(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-6-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2455888.png)

![N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2455894.png)

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/no-structure.png)

![5-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-pyran-2-one oxalate](/img/structure/B2455901.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2455902.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2455904.png)

![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2455910.png)